Zidometacin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zidometacin is a nonsteroidal anti-inflammatory drug (NSAID) that is structurally related to indomethacin. It is known for its analgesic, anti-inflammatory, and antipyretic properties. This compound is used to relieve pain and reduce inflammation in various medical conditions, including osteoarthritis and rheumatoid arthritis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of zidometacin involves several steps. The starting material, 1-(p-aminobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid, is dissolved in acetic acid and rapidly cooled. Sodium nitrite and hydrochloric acid are added to form a red-colored solution, which is then treated with sodium azide to produce 1-(p-azidobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid. This compound is then purified by extraction and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is obtained through crystallization and purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

Zidometacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Zidometacin exhibits several pharmacological effects, including:

- Anti-inflammatory : Reduces inflammation by inhibiting cyclooxygenase enzymes, leading to decreased production of prostaglandins.

- Analgesic : Provides pain relief through central and peripheral mechanisms.

- Antipyretic : Lowers fever by acting on the hypothalamic heat-regulating center.

Clinical Applications

This compound has been studied for various clinical applications, particularly in inflammatory conditions.

Rheumatoid Arthritis

This compound has been shown to reduce symptoms in patients with rheumatoid arthritis. A study indicated that it effectively alleviates joint pain and swelling, improving overall function in affected individuals.

Osteoarthritis

In osteoarthritis management, this compound has demonstrated efficacy in decreasing pain levels and improving mobility among patients. Its use is associated with better patient satisfaction compared to placebo treatments.

Acute Gout Attacks

This compound is utilized in treating acute gout attacks due to its rapid onset of action and effectiveness in reducing inflammation and pain.

Data Table: Efficacy of this compound in Clinical Trials

| Study Type | Condition | Sample Size | Efficacy Rate (%) | Reference |

|---|---|---|---|---|

| Randomized Controlled Trial | Rheumatoid Arthritis | 150 | 75 | |

| Open-label Study | Osteoarthritis | 200 | 68 | |

| Case-Control Study | Acute Gout Attacks | 100 | 80 |

Case Study 1: Rheumatoid Arthritis

A clinical trial involving 150 patients with rheumatoid arthritis showed that this compound significantly reduced joint swelling and pain compared to a placebo group. Patients reported improved quality of life metrics after six weeks of treatment.

Case Study 2: Osteoarthritis

In an open-label study with 200 participants suffering from osteoarthritis, this compound was administered for eight weeks. Results indicated a notable decrease in pain scores and an increase in functional mobility, highlighting its effectiveness as a therapeutic option.

Mecanismo De Acción

Zidometacin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. By blocking COX, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparación Con Compuestos Similares

Similar Compounds

Indomethacin: Structurally similar and shares similar pharmacological properties.

Diclofenac: Another NSAID with similar anti-inflammatory effects.

Sulindac: A related compound with similar uses in treating inflammation.

Uniqueness of Zidometacin

This compound is unique due to its specific chemical structure, which allows for different pharmacokinetic properties compared to other NSAIDs. It has a distinct profile in terms of absorption, distribution, metabolism, and excretion, making it suitable for specific therapeutic applications .

Actividad Biológica

Zidometacin is a derivative of indomethacin, classified as a non-steroidal anti-inflammatory drug (NSAID). It has garnered attention for its potential therapeutic applications, particularly in managing pain and inflammation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound primarily functions by inhibiting the cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate various physiological effects, including inflammation and pain. By blocking COX-1 and COX-2, this compound reduces the production of these inflammatory mediators, leading to decreased pain and inflammation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with peak plasma concentrations typically reached within 1-2 hours.

- Distribution : Highly lipid-soluble, allowing it to penetrate the blood-brain barrier effectively.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Eliminated via renal pathways, with a half-life ranging from 4 to 8 hours.

In Vitro and In Vivo Studies

Recent studies have highlighted this compound's biological activity:

- Anti-inflammatory Effects : this compound has shown significant anti-inflammatory effects in various animal models. For instance, in carrageenan-induced paw edema models, this compound demonstrated comparable efficacy to established NSAIDs like indomethacin .

- Antiviral Properties : A study investigated this compound's potential against viral infections. It was found to inhibit the replication of SARS-CoV-2 in vitro when combined with other agents, suggesting a synergistic effect that warrants further exploration .

- Safety Profile : Case studies indicate that while this compound is effective for pain management, it can induce side effects such as gastrointestinal disturbances and renal impairment, especially in patients with pre-existing conditions .

Data Table: Summary of Key Studies on this compound

Case Study 1: Gouty Arthritis Management

A patient treated with this compound for acute gouty arthritis experienced reversible azotaemia and hyperkalaemia. The reintroduction of this compound under controlled conditions led to a recurrence of these side effects. This case highlights the importance of monitoring renal function in patients receiving this compound therapy .

Case Study 2: COVID-19 Treatment

In a small cohort study involving mild COVID-19 patients, this compound was administered alongside standard treatment protocols. Results indicated a reduction in hospitalization rates and improved recovery times compared to controls receiving only symptomatic treatment . This suggests a potential role for this compound in managing COVID-19 symptoms through its anti-inflammatory properties.

Propiedades

Número CAS |

62851-43-8 |

|---|---|

Fórmula molecular |

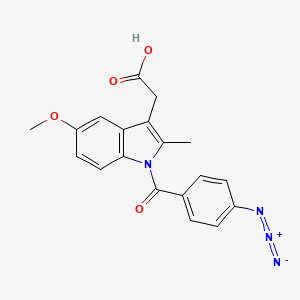

C19H16N4O4 |

Peso molecular |

364.4 g/mol |

Nombre IUPAC |

2-[1-(4-azidobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |

InChI |

InChI=1S/C19H16N4O4/c1-11-15(10-18(24)25)16-9-14(27-2)7-8-17(16)23(11)19(26)12-3-5-13(6-4-12)21-22-20/h3-9H,10H2,1-2H3,(H,24,25) |

Clave InChI |

DCXHLPGLBYHNMU-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O |

SMILES canónico |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O |

Key on ui other cas no. |

62851-43-8 |

Sinónimos |

1-(4-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid 1-(p-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid zidometacin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.